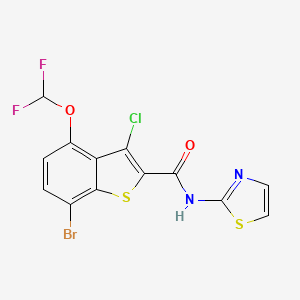
(2E)-3-(4-bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromo-substituted thiophene ring and a nitro-substituted phenyl ring, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-thiophenecarboxaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The bromo group on the thiophene ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride for reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino-substituted chalcone.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
(E)-3-(4-BROMO-2-THIENYL)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a different position of the nitro group on the phenyl ring.
(E)-3-(4-CHLORO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a bromo group on the thiophene ring.
Uniqueness: (E)-3-(4-BROMO-2-THIENYL)-1-(3-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the specific combination of a bromo-substituted thiophene ring and a nitro-substituted phenyl ring
Properties
Molecular Formula |
C13H8BrNO3S |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8BrNO3S/c14-10-7-12(19-8-10)4-5-13(16)9-2-1-3-11(6-9)15(17)18/h1-8H/b5-4+ |
InChI Key |
LHUAWCVYRFSXAV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC(=CS2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-bromo-2-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943222.png)
![Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10943229.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943230.png)

![[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone](/img/structure/B10943258.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10943260.png)
![4-chloro-N-(4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-N-(6-chloropyridazin-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10943261.png)
![1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10943268.png)
![ethyl 3-({4-[(3,5-dichlorophenyl)sulfamoyl]phenyl}carbamoyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10943274.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10943277.png)
![Ethyl 5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10943280.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(difluoromethoxy)benzamide](/img/structure/B10943282.png)
![(2E)-2-[(9-methyl-9H-carbazol-3-yl)methylidene]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10943286.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943299.png)
